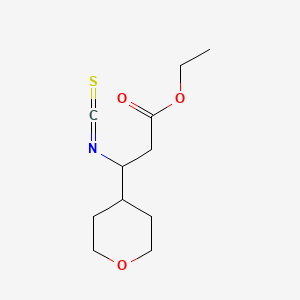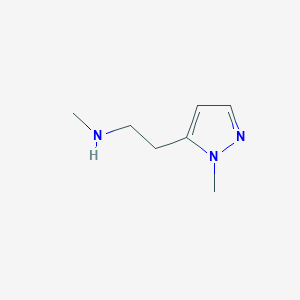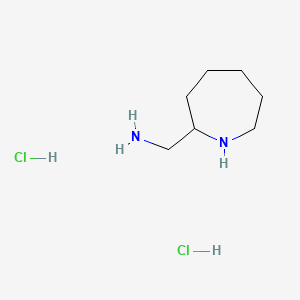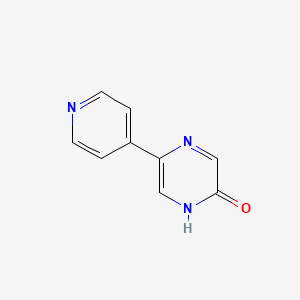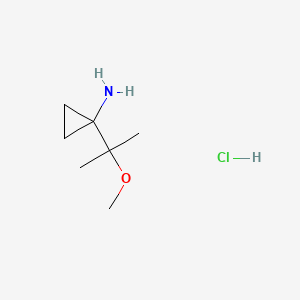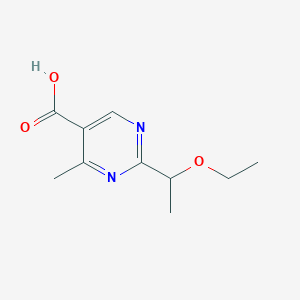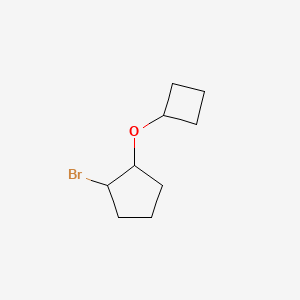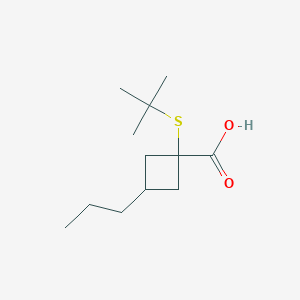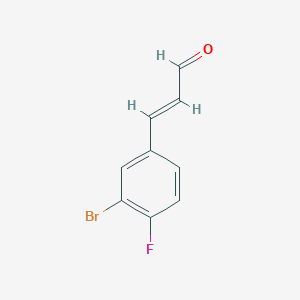
3-(3-Bromo-4-fluorophenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6BrFO It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to an acrylaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions .
Another method involves the Wittig reaction, which is used to introduce the carbon-carbon double bond of the acrylaldehyde group. This reaction involves the use of a phosphonium ylide and an aldehyde, resulting in the formation of the desired product along with phosphine oxide as a byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability, eco-friendly reaction conditions, and high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-4-fluorophenyl)acrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(3-Bromo-4-fluorophenyl)acrylic acid.
Reduction: 3-(3-Bromo-4-fluorophenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Bromo-4-fluorophenyl)acrylaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets and pathways. The presence of the bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The acrylaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide: A compound with similar bromo and fluoro substituents but with an additional dihydroxyphenyl group.
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A compound with a similar acrylaldehyde group but with a different core structure.
Uniqueness
3-(3-Bromo-4-fluorophenyl)acrylaldehyde is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring, along with the acrylaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H6BrFO |
|---|---|
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h1-6H/b2-1+ |
Clave InChI |
PFOKNNFVRHHKDO-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C=O)Br)F |
SMILES canónico |
C1=CC(=C(C=C1C=CC=O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
